molecular formula C12H18N2S B3199903 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1017184-36-9

2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No. B3199903
CAS RN: 1017184-36-9
M. Wt: 222.35 g/mol
InChI Key: YCLWGQNLLSBAOE-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . It’s worth noting that certain reactions lead to specific products depending on the substituents present .

Scientific Research Applications

Chemical Properties and Complex Formation

Benzothiazoles, including compounds with similar structures to 2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole, are known for their diverse chemical properties and ability to form complex compounds. Research by Boča, Jameson, and Linert (2011) highlights the variability in chemistry and properties of benzothiazole derivatives, focusing on their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. This foundational knowledge is crucial for identifying potential applications in designing new materials and bioactive compounds (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

The therapeutic potential of benzothiazoles has been extensively explored. Kamal, Hussaini Syed, and Malik Mohammed (2015) reviewed the development of benzothiazole-based chemotherapeutic agents, emphasizing their anticancer, antimicrobial, and anti-inflammatory activities. This review suggests that structural analogs of this compound could have significant therapeutic applications, given the broad biological activities associated with the benzothiazole nucleus (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Anticancer Research

Further emphasizing the role of benzothiazole derivatives in medicinal chemistry, Ahmed et al. (2012) discuss the structural modifications of benzothiazoles for antitumor applications. Their review covers heterocyclic derivatives bearing the benzothiazole moiety and their potential as chemotherapeutics, suggesting that similar compounds, including the one of interest, may offer valuable insights for cancer therapy development (Ahmed et al., 2012).

Pharmacological Activities

The pharmacological diversity of benzothiazole derivatives is further supported by a comprehensive review by Keri, Patil, Patil, and Budagumpi (2015), which explores the wide range of pharmacological activities of these compounds, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. This indicates the potential for compounds like this compound to contribute to the development of new drugs across various therapeutic areas (Keri, Patil, Patil, & Budagumpi, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “2-(PIPERIDIN-3-YLOXY)-BENZONITRILE”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of future exploration .

properties

IUPAC Name

2-piperidin-3-yl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h9,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWGQNLLSBAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 2
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 3
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 4
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 5
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 6
2-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

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